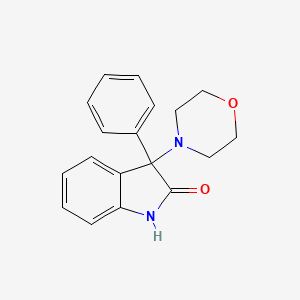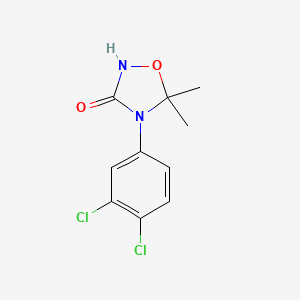![molecular formula C9H21N2OPSi B14559355 2-[(Trimethylsilyl)oxy]octahydro-1H-1,3,2-benzodiazaphosphole CAS No. 61706-77-2](/img/structure/B14559355.png)
2-[(Trimethylsilyl)oxy]octahydro-1H-1,3,2-benzodiazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]octahydro-1H-1,3,2-benzodiazaphosphole is a compound that features a unique combination of silicon, nitrogen, and phosphorus atoms within its structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of the trimethylsilyl group imparts specific chemical properties that make it useful in different chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]octahydro-1H-1,3,2-benzodiazaphosphole typically involves the reaction of a suitable precursor with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a trialkylsilyl ether, which is a common method for protecting hydroxyl groups in organic synthesis . The reaction conditions generally require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)oxy]octahydro-1H-1,3,2-benzodiazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-[(Trimethylsilyl)oxy]octahydro-1H-1,3,2-benzodiazaphosphole has several scientific research applications:
Chemistry: It is used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)oxy]octahydro-1H-1,3,2-benzodiazaphosphole involves the interaction of the trimethylsilyl group with other functional groups in the molecule. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites within the molecule . This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Similar in structure and function, used as protecting groups in organic synthesis.
Silyl-protected alcohols: Used in similar applications for protecting hydroxyl groups.
Phosphorus-containing compounds: Share some chemical properties due to the presence of phosphorus atoms.
Uniqueness
2-[(Trimethylsilyl)oxy]octahydro-1H-1,3,2-benzodiazaphosphole is unique due to the combination of silicon, nitrogen, and phosphorus atoms in its structure. This combination imparts specific chemical properties that make it useful in a variety of applications, distinguishing it from other similar compounds.
Properties
CAS No. |
61706-77-2 |
|---|---|
Molecular Formula |
C9H21N2OPSi |
Molecular Weight |
232.33 g/mol |
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrobenzo[d][1,3,2]diazaphosphol-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H21N2OPSi/c1-14(2,3)12-13-10-8-6-4-5-7-9(8)11-13/h8-11H,4-7H2,1-3H3 |
InChI Key |
XMVZDQWKWFOBGF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP1NC2CCCCC2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![9-Isocyanatobicyclo[6.1.0]nonane](/img/structure/B14559309.png)



![Ethyl [bis(octyloxy)phosphoryl]carbamate](/img/structure/B14559336.png)




